4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid
Overview
Description
4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid, also known as 5-chloro-2-hydroxybenzoic acid (5-Cl-2-HBA) is a widely used compound in the field of scientific research. It is an organic compound belonging to the class of phenols and is used for various applications in the laboratory, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. The aim of
Scientific Research Applications
Catalysis and Synthesis
- Boric acid-catalyzed reactions use compounds like ethyl 4-chloro-3-oxobutanoate to efficiently synthesize 4H-isoxazol-5(4H)-ones in aqueous medium. This process is notable for its simplicity, cleanliness, and high yields, making it an important method in green chemistry (Kiyani & Ghorbani, 2015).
Biochemical Research
- The compound's derivatives, such as ethyl 4-chloro-3-oxobutanoate, have been studied for enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems. These studies are significant for understanding enzymatic reactions and developing biocatalytic processes (Shimizu et al., 1990).
Antioxidant Properties
- Research into 4-hydroxycoumarin derivatives, including compounds related to 4-(5-Chloro-2-hydroxyphenyl)-4-oxobutanoic acid, has revealed their potential as antioxidants. These findings are crucial for developing new therapeutic agents (Stanchev et al., 2009).
Properties
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5,12H,3-4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSVOTYKOZVOIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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